9,10-Dihidroacridina

Descripción general

Descripción

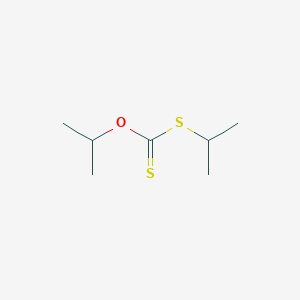

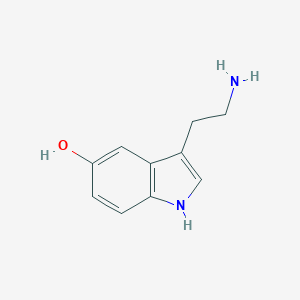

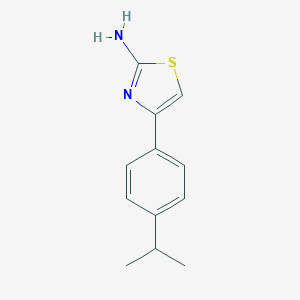

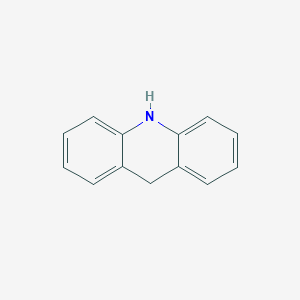

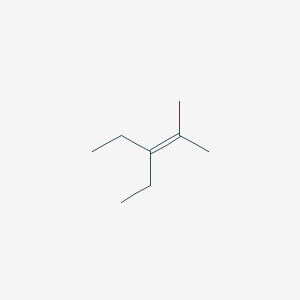

9,10-Dihydroacridine is an organic compound belonging to the class of acridines. It is characterized by a nitrogen-containing heterocyclic structure, which makes it a versatile scaffold in various chemical and biological applications. This compound is known for its stability and unique electronic properties, making it a valuable component in the development of organic light-emitting diodes (OLEDs) and other advanced materials .

Aplicaciones Científicas De Investigación

9,10-Dihydroacridine has a wide range of applications in scientific research:

Mecanismo De Acción

Target of Action

9,10-Dihydroacridine primarily targets DNA and FtsZ, a protein involved in bacterial cell division . The compound’s interaction with DNA is primarily through intercalation, a process where the planar structure of the compound inserts itself between the base pairs of the DNA helix . This interaction with DNA is a common mechanism for many acridine derivatives .

Mode of Action

The mode of action of 9,10-Dihydroacridine involves DNA intercalation and disruption of bacterial cell division . The planar structure of the compound allows it to insert itself between the base pairs of the DNA helix, causing structural changes that can interfere with biological processes involving DNA and related enzymes . In addition, 9,10-Dihydroacridine derivatives have been found to promote FtsZ polymerization and disrupt Z-ring formation at the bacterial cell division site .

Biochemical Pathways

The primary biochemical pathway affected by 9,10-Dihydroacridine is the bacterial cell division process . By promoting FtsZ polymerization and disrupting Z-ring formation, the compound interrupts bacterial cell division, leading to cell death . This mechanism is particularly effective against Gram-positive bacteria, including MRSA, VISA, and VRE .

Result of Action

The result of 9,10-Dihydroacridine’s action is the death of bacterial cells . By disrupting the normal process of bacterial cell division, the compound prevents the bacteria from multiplying, leading to a reduction in the bacterial population .

Análisis Bioquímico

Biochemical Properties

9,10-Dihydroacridine has been found to possess strong antibacterial activity against some selected Gram-positive bacteria including MRSA, VISA, and VRE . The biological study suggests that these compounds promote FtsZ polymerization and also disrupt Z-ring formation at the dividing site .

Cellular Effects

In cellular context, 9,10-Dihydroacridine derivatives have been found to interrupt bacterial cell division, leading to cell death . This is achieved through the promotion of FtsZ polymerization and disruption of Z-ring formation at the dividing site .

Molecular Mechanism

The molecular mechanism of 9,10-Dihydroacridine involves the promotion of FtsZ polymerization and disruption of Z-ring formation at the dividing site . This leads to the interruption of bacterial cell division and consequently, cell death .

Temporal Effects in Laboratory Settings

The extent of reaction-time profiles during the first half-lives of 9,10-Dihydroacridine have been studied at temperatures ranging from 291 to 325 K . The deviation from simple mechanism behavior is much less pronounced for the reactions of 10-methyl-9,10-dihydroacridine-10,10-d2 .

Metabolic Pathways

It is known that 9,10-Dihydroacridine is a popular donor unit for the construction of thermally activated delayed fluorescence (TADF) molecules .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Dihydroacridine typically involves the reaction of anilines with aryl alkynes in the presence of hexafluoroisopropanol and triflimide as catalysts. This one-pot synthesis method includes a selective ortho-C alkenylation followed by an intramolecular hydroarylation . Another method involves the nucleophilic addition reaction between specific starting materials to form the desired compound .

Industrial Production Methods: Industrial production of 9,10-Dihydroacridine often employs scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions are common practices to achieve efficient production .

Types of Reactions:

Oxidation: 9,10-Dihydroacridine undergoes oxidative aromatization, resulting in the formation of acridine derivatives.

Reduction: The compound can be reduced to form various hydrogenated derivatives, such as 1,2,3,4-tetrahydroacridine.

Common Reagents and Conditions:

Oxidation: Manganese porphyrins and dioxygen are used for photocatalytic oxygenation.

Reduction: Sodium methoxide or sodium ethoxide in methanol or ethanol are typical reagents.

Substitution: Various nucleophiles and appropriate solvents are used depending on the desired substitution.

Major Products:

Oxidation: Acridine derivatives.

Reduction: Hydrogenated acridine derivatives.

Substitution: Substituted acridine compounds.

Comparación Con Compuestos Similares

Phenoxazine: Similar in structure and used in OLED applications.

Benzothiadiazole: Another donor-acceptor compound used in photophysical studies.

Phenazasiline: Exhibits similar spectroscopic properties and applications.

Uniqueness: 9,10-Dihydroacridine stands out due to its stability, electronic properties, and versatility in various applications. Its ability to form stable derivatives and its effectiveness in biological activities make it a unique compound in both research and industrial applications .

Propiedades

IUPAC Name |

9,10-dihydroacridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12/h1-8,14H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJCUTNIGJHJGCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2NC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4073887 | |

| Record name | Acridine, 9,10-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4073887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92-81-9 | |

| Record name | Acridan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acridan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41239 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acridine, 9,10-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4073887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,10-dihydroacridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.994 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACRIDANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ITV7RA4Y9P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 9,10-dihydroacridine?

A1: The molecular formula of 9,10-dihydroacridine is C13H11N, and its molecular weight is 181.23 g/mol. []

Q2: What are some characteristic spectroscopic properties of 9,10-dihydroacridine?

A2: 9,10-Dihydroacridine and its derivatives exhibit strong UV-Vis absorption around 290 nm. [, ] The exact position of absorption maxima can shift depending on the substituents present on the molecule. [] The fluorescence emission of 9,10-dihydroacridines is sensitive to solvent polarity, with pronounced solvatochromic shifts observed for derivatives with electron-donating and electron-withdrawing substituents. []

Q3: How does the crystal structure of 4,9-dimethyl-9,10-dihydroacridine provide insights into its conformation?

A3: Crystallographic analysis of 4,9-dimethyl-9,10-dihydroacridine reveals a non-planar structure, with two aromatic rings connected by sp3 hybridized carbon and nitrogen atoms. [] The angle between the two aromatic planes is not 180°, indicating a bent conformation. This non-planarity plays a crucial role in the molecule's photophysical properties and reactivity.

Q4: What are the thermal stability characteristics of pyridazine-based compounds incorporating 9,9-dimethyl-9,10-dihydroacridine?

A4: Pyridazine derivatives containing 9,9-dimethyl-9,10-dihydroacridine as a donor moiety exhibit high thermal stability, with a 5% weight loss temperature of 314 °C observed for one such compound. [] This high thermal stability is beneficial for applications in organic light-emitting diodes (OLEDs) that require materials to withstand high operational temperatures.

Q5: Can 9,10-dihydroacridine derivatives act as catalysts in organic reactions?

A5: Yes, 9,10-dihydroacridine derivatives, specifically nitroxide radicals, have been investigated as organocatalysts for C-H activation reactions. [] For example, tert-butyl(10-phenyl-9-anthryl)nitroxide effectively catalyzed the oxidative coupling of 9,10-dihydroacridine and nitromethane.

Q6: How do cobalt porphyrins influence the reactivity of 9,10-dihydroacridines with dioxygen?

A6: Monomeric cobalt porphyrins and cofacial dicobalt porphyrins catalyze the two-electron and four-electron reduction of dioxygen by 9,10-dihydroacridines. [] Depending on the 9-substituent on the dihydroacridine, the reaction can proceed via dehydrogenation or oxygenation pathways.

Q7: Can fluorescein act as a photocatalyst for the C(sp3)-H phosphorylation of 9,10-dihydroacridines?

A7: Yes, fluorescein has been successfully employed as a photocatalyst for the C(sp3)-H phosphorylation of 9,10-dihydroacridines using P(O)-H compounds as the phosphorylating agents under blue LED irradiation and an oxygen atmosphere. [] This method provides a convenient approach for synthesizing 9-phosphorylated 9,10-dihydroacridine derivatives.

Q8: Can 9,10-dihydroacridine and its derivatives participate in photochemical reductive acylation reactions?

A8: Yes, under visible light irradiation, 9,10-dihydroacridine, acridine, and 10-methylacridinium salts can undergo reductive acylation in the presence of aldehydes like acetaldehyde or propionaldehyde. [] This reaction results in the formation of N-acylated dihydrophenazines or 9-acyl-9,10-dihydroacridine derivatives.

Q9: How does the nature of the 9-substituent in 9,10-dihydroacridine derivatives influence their electron-transfer oxidation?

A9: The cleavage pathway of the radical cations formed during the electron-transfer oxidation of 9-substituted 10-methyl-9,10-dihydroacridines is highly dependent on the nature of the 9-substituent. [] Electron-donating groups tend to favor C(9)-H bond cleavage, while electron-withdrawing groups promote C(9)-C bond cleavage.

Q10: How do substituents on the acridone ring influence the antitumor activity of acridone-4-acetic acid derivatives?

A10: Studies on acridone-4-acetic acid analogues, structurally related to the antitumor agent xanthenone-4-acetic acid, reveal that substitutions at the 1-, 2-, and 7-positions on the acridone ring are detrimental to activity. [] In contrast, lipophilic substituents at the 5- and 6-positions enhance the ability to induce hemorrhagic necrosis in colon 38 tumors in mice.

Q11: How do chalcogenophosphoryl substituents impact the electrochemical aromatization of 9,10-dihydroacridine derivatives?

A11: Introducing chalcogenophosphoryl groups at the 9-position of 9,10-dihydroacridines significantly influences their anodic oxidation behavior. [] This effect can be attributed to the electronic and steric properties of the chalcogenophosphoryl substituents, as evidenced by X-ray crystallography, computational studies, and cyclic voltammetry measurements.

Q12: Why are 9,10-dihydroacridine derivatives promising materials for OLED applications?

A12: 9,10-dihydroacridine derivatives are explored as host materials in OLEDs due to their high triplet energies, good thermal stability, and efficient charge transport properties. [, , , ] Their ability to efficiently transfer energy to phosphorescent emitters makes them suitable for high-performance red and blue phosphorescent OLEDs.

Q13: How does the linking strategy in 9,10-dihydroacridine-based host materials affect their performance in red phosphorescent OLEDs?

A13: Attaching electron-accepting groups, like benzonitrile or picolinonitrile, to the 4-position of 9,10-dihydroacridine through a phenyl spacer effectively limits conjugation length and maintains high triplet energy levels. [] This approach leads to efficient energy transfer to red phosphorescent emitters, resulting in improved device performance with external quantum efficiencies (EQEs) exceeding 20%.

Q14: What are the advantages of using 9,10-dihydroacridine derivatives with twisted structures as host materials in blue OLEDs?

A14: Twisted 9,10-dihydroacridine derivatives, such as those incorporating dibenzothiophene or dibenzofuran units, possess high triplet energies due to limited conjugation. [] This feature enables efficient energy transfer to blue phosphorescent emitters, leading to high-efficiency blue OLEDs with EQEs exceeding 20%.

Q15: How can the aggregation-induced emission (AIE) property of certain 9,10-dihydroacridine derivatives be leveraged in OLED design?

A15: 9,10-dihydroacridine derivatives exhibiting AIE properties show enhanced luminescence in the solid state, making them suitable for non-doped OLEDs. [] By strategically incorporating exciton-blocking layers, efficient homojunction-like emission from the AIE emitter itself can be achieved, resulting in high-performance sky-blue OLEDs with EQEs reaching 17.2%.

Q16: What is the role of intra- and intermolecular exciplex formation in OLEDs based on meta-linked acridine-triazine conjugates?

A16: Meta-linked acridine-triazine conjugates can form both intra- and intermolecular exciplexes, which act as efficient exciton sources in non-doped TADF OLEDs. [] The extended conjugation and favorable packing in these molecules contribute to efficient intermolecular charge transfer and enhanced device performance with EQEs exceeding 18%.

Q17: How can density functional theory (DFT) calculations be used to understand the properties and reactivity of 9,10-dihydroacridine derivatives?

A17: DFT calculations provide valuable insights into the electronic structure, geometry, and optical properties of 9,10-dihydroacridine derivatives. [, , ] For instance, DFT can be used to predict the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are crucial parameters for OLED applications.

Q18: How does computational modeling contribute to the design of 9,10-dihydroacridine-based TADF emitters with improved efficiency?

A18: Theoretical calculations, such as time-dependent DFT (TD-DFT), can be employed to predict the energy gap (ΔEST) between the singlet (S1) and triplet (T1) excited states of TADF emitters. [, ] By systematically modifying the molecular structures and evaluating their calculated ΔEST values, researchers can design 9,10-dihydroacridine-based TADF materials with small ΔEST for efficient reverse intersystem crossing (RISC).

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Disodium;[[(2S,3R,4S,5S)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5S)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B10491.png)